

# UK-240455: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Tadworth, Surrey - December 4, 2025 – **UK-240455** is a potent and selective N-methyl D-aspartate (NMDA) glycine site antagonist that was under development by Pfizer for the potential treatment of stroke.[1] The compound, with the chemical name (+) 6,7-dichloro-5-[N-(2-hydroxyethyl)methanesulphonamido]-2,3 (1H,4H)-quinoxalinedione, underwent preclinical and Phase I clinical evaluation.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for **UK-240455**, compiled from published preclinical and early clinical research.

#### **Pharmacokinetics**

The pharmacokinetic profile of **UK-240455** has been characterized in rats, dogs, and humans following intravenous administration. The compound exhibits a short elimination half-life across these species and is predominantly cleared through active renal and hepatobiliary excretion.

### **Quantitative Pharmacokinetic Parameters**

The following tables summarize the key pharmacokinetic parameters of **UK-240455** in various species.

Table 1: Intravenous Pharmacokinetic Parameters of UK-240455



| Parameter                   | Rat          | Dog          | Human          |
|-----------------------------|--------------|--------------|----------------|
| Clearance (CL)              | 12 mL/min/kg | 13 mL/min/kg | 6 mL/min/kg    |
| Elimination Half-life (t½)  | 0.4 h        | Not Reported | 1.4 h          |
| Volume of Distribution (Vd) | 0.4 L/kg     | 0.8 L/kg     | 0.4 - 0.8 L/kg |

Data sourced from a study published in Xenobiotica.[1]

Table 2: Excretion Profile of **UK-240455** (Intravenous Administration)

| Excretion Route                | Percentage of Dose          | Species         |
|--------------------------------|-----------------------------|-----------------|
| Urine (unchanged)              | 58 - 68%                    | Rat, Dog, Human |
| Feces (unchanged)              | Remainder                   | Rat, Dog, Human |
| Metabolism                     | Evidence of glucuronidation | Human           |
| No evidence of glucuronidation | Rat, Dog                    |                 |

Data sourced from a study published in Xenobiotica.[1]

Table 3: Central Nervous System Distribution of UK-240455 in Rats

| Parameter                                                       | Value |
|-----------------------------------------------------------------|-------|
| Cerebrospinal Fluid (CSF) / Plasma<br>Concentration Ratio       | 4.3%  |
| Plasma-free Fraction                                            | 3%    |
| Brain Tissue Concentration (as % of total plasma concentration) | 0.7%  |

Data indicates good blood-brain barrier permeability, with CSF concentrations aligning with the plasma-free fraction of the compound.[1]



## **Pharmacodynamics**

**UK-240455** functions as a selective antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. This receptor is a crucial component of excitatory neurotransmission in the central nervous system. Overactivation of NMDA receptors is implicated in the pathophysiology of ischemic stroke, leading to excitotoxicity and neuronal cell death. By blocking the glycine co-agonist site, **UK-240455** was hypothesized to attenuate this excitotoxic cascade, thereby offering a neuroprotective effect.

While the precise quantitative pharmacodynamic parameters such as Ki or IC50 values for **UK-240455** are not readily available in the public domain, its classification as a potent and selective antagonist suggests high affinity for its target site.

#### **Signaling Pathway**

The following diagram illustrates the proposed mechanism of action of **UK-240455** at the NMDA receptor.



Click to download full resolution via product page

Mechanism of **UK-240455** at the NMDA Receptor.

### **Experimental Protocols**



Detailed experimental protocols for the studies on **UK-240455** are not fully available in the public literature. However, based on the published data, the following methodologies can be inferred.

#### In Vivo Pharmacokinetic Studies (Rat, Dog, Human)

A likely experimental workflow for the intravenous pharmacokinetic studies is depicted below.





Click to download full resolution via product page

Inferred workflow for intravenous pharmacokinetic studies.

Key Methodological Aspects:



- Administration: UK-240455 was administered intravenously to rats, dogs, and human subjects.[1]
- Sample Collection: Serial blood samples were likely collected at various time points postadministration to characterize the concentration-time profile. Urine and feces were collected to determine the routes and extent of excretion.[1]
- Bioanalysis: A sensitive and specific bioanalytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), would have been used to quantify UK-240455 concentrations in plasma, urine, and feces.
- Pharmacokinetic Analysis: Standard non-compartmental analysis would have been applied to the plasma concentration-time data to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life.

#### **Central Nervous System Distribution Study (Rat)**

- Methodology: To determine the brain and cerebrospinal fluid (CSF) penetration, concentrations of UK-240455 were measured in these compartments in rats following administration.[1] This would have involved collection of CSF (e.g., from the cisterna magna) and brain tissue at specific time points.
- Analysis: Brain tissue would be homogenized and extracted to determine drug concentration, which would then be compared to plasma and CSF concentrations.

#### **Development Status**

**UK-240455** was advanced into Phase I clinical trials for the potential treatment of stroke. However, its development was subsequently discontinued. The specific reasons for the discontinuation are not publicly available but are a critical piece of information for understanding the compound's overall profile and potential liabilities.

#### Conclusion

**UK-240455** is a selective NMDA receptor glycine site antagonist with a well-characterized pharmacokinetic profile in preclinical species and humans, demonstrating rapid clearance and good blood-brain barrier penetration. Its pharmacodynamic rationale as a neuroprotectant in



stroke is based on the modulation of excitotoxicity. While the compound showed promise in its mechanism of action, its development was halted after Phase I clinical trials. This technical summary provides a foundation for researchers interested in the pharmacology of NMDA receptor antagonists and the historical landscape of neuroprotective drug development. Further investigation into the specific reasons for its discontinuation would provide valuable insights for future drug discovery efforts in this challenging therapeutic area.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacokinetics and disposition of a novel NMDA glycine site antagonist (UK-240,455) in rats, dogs and man PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [UK-240455: A Technical Overview of its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3420219#pharmacokinetics-and-pharmacodynamics-of-uk-240455]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com